molecular formula C7H12O3 B2399942 Methyl 2-oxohexanoate CAS No. 6395-83-1

Methyl 2-oxohexanoate

Cat. No.: B2399942
CAS No.: 6395-83-1
M. Wt: 144.17
InChI Key: GJIQBFATAJWGCL-UHFFFAOYSA-N
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Description

Methyl 2-oxohexanoate, also known as this compound, is an organic compound with the molecular formula C7H12O3. It is a methyl ester of 2-oxohexanoic acid and is characterized by its ketone and ester functional groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Methyl 2-oxohexanoate is a synthetic chemical that is used as a solvent in organic synthesis . It has been used as the starting material for the asymmetric synthesis of some medicinal drugs, including the anti-inflammatory drug piroxicam . This chemical also has been shown to have anticancer activity due to its ability to inhibit fatty acid synthase and nutrient uptake in pancreatic cancer cells .

Mode of Action

This compound, being a keto acid, can participate in various biochemical reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen of the hydroxylamine or hydrazine acts as a nucleophile and reacts with the partially positive carbon of the carbonyl group in this compound .

Biochemical Pathways

This compound can be involved in the biosynthesis of leucine, an essential amino acid . Isopropylmalate synthase (IPMS) catalyzes the first dedicated step in leucine biosynthesis, an aldol-type condensation between acetyl-CoA and 2-oxoisovalerate yielding 2-isopropylmalate . Both encoded proteins accept 2-oxo acid substrates in vitro ranging in length from glyoxylate to 2-oxohexanoate .

Result of Action

The result of this compound’s action can vary depending on its use. For instance, in the context of drug synthesis, it serves as a precursor for more complex molecules. In the context of its anticancer activity, it can inhibit fatty acid synthase and nutrient uptake in pancreatic cancer cells, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity. Furthermore, the presence of other molecules can influence its stability and reactivity. For example, in the presence of hydroxylamine or hydrazine, it can form oximes or hydrazones .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-oxohexanoate are not fully understood due to limited research. It is known that this compound can participate in various biochemical reactions. For instance, it can react with hydroxylamine to form oximes . This reaction involves the nitrogen acting as a nucleophile in competition with oxygen . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Cellular Effects

It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .

Molecular Mechanism

It is known that similar compounds can act as a nucleophile in competition with oxygen, leading to the formation of oximes .

Temporal Effects in Laboratory Settings

It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .

Dosage Effects in Animal Models

It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .

Metabolic Pathways

It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .

Transport and Distribution

It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .

Subcellular Localization

It is known that similar compounds can induce insulin release by isolated incubated islets and a biphasic insulin-secretory pattern in perfused mouse pancreas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-oxohexanoic acid.

    Reduction: 2-hydroxyhexanoate.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methyl 2-oxohexanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

    Industry: It is employed in the production of flavors, fragrances, and specialty chemicals.

Comparison with Similar Compounds

    Methyl 2-oxopentanoate: Similar structure but with one less carbon atom.

    Methyl 2-oxoheptanoate: Similar structure but with one more carbon atom.

    Ethyl 2-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2-oxohexanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in synthesis and research.

Properties

IUPAC Name

methyl 2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIQBFATAJWGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6395-83-1
Record name methyl 2-oxohexanoate
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